molecular formula C9H12N2O2 B13275399 (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid

(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid

Cat. No.: B13275399
M. Wt: 180.20 g/mol
InChI Key: RISTWYAUNREKJQ-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 2-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol such as 1-propanol at high temperatures . The reactions proceed with high selectivity, producing the desired product in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous flow synthesis. This method is preferred due to its efficiency, safety, and reduced waste compared to traditional batch processes. The use of readily available reagents and the avoidance of extensive work-up procedures make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an amino group and a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)8(10)5-9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

RISTWYAUNREKJQ-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=NC=CC(=C1)C(CC(=O)O)N

Origin of Product

United States

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